molecular formula C20H23Br2N B1642901 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole

1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole

Cat. No.: B1642901
M. Wt: 437.2 g/mol
InChI Key: NTUCWBPMVKOIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole: is a chemical compound with the molecular formula C20H23Br2N. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 1 and 8, and two tert-butyl groups at positions 3 and 6 on the carbazole ring. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole can be synthesized through a multi-step process involving the bromination of 3,6-ditert-butylcarbazole. The typical synthetic route includes:

    Bromination: The starting material, 3,6-ditert-butylcarbazole, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products:

    Substitution: Formation of substituted carbazole derivatives.

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of 3,6-ditert-butylcarbazole.

Scientific Research Applications

1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole has several scientific research applications, including:

    Organic Electronics: Used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure and properties.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole involves its interaction with molecular targets through its bromine and tert-butyl groups. The bromine atoms can participate in halogen bonding, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include:

    Halogen Bonding: Interaction with electron-rich sites on target molecules.

    Steric Effects: Modulation of reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    3,6-ditert-butylcarbazole: Lacks bromine atoms, making it less reactive in substitution reactions.

    1,8-dibromo-9H-carbazole: Lacks tert-butyl groups, resulting in different steric and electronic properties.

Uniqueness: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole is unique due to the combination of bromine atoms and tert-butyl groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications in organic electronics and material science.

Properties

IUPAC Name

1,8-dibromo-3,6-ditert-butyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-19(2,3)11-7-13-14-8-12(20(4,5)6)10-16(22)18(14)23-17(13)15(21)9-11/h7-10,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCWBPMVKOIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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